3-(4-Methoxyindolin-1-yl)propan-1-amine
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Overview
Description
3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyindolin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).
Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
- 3-(Indolin-1-yl)propan-1-amine
- 3-(5-Methoxyindolin-1-yl)propan-1-amine
- 3-(6-Methylindolin-1-yl)propan-1-amine
Comparison: 3-(4-Methoxyindolin-1-yl)propan-1-amine is unique due to its specific methoxy substitution at the 4-position of the indoline ring. This substitution can influence its chemical reactivity and biological activity compared to other indoline derivatives . The presence of the methoxy group may enhance its neuroprotective effects and modulate its interaction with molecular targets.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3 |
InChI Key |
HXKIYQWPBRMNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCN2CCCN |
Origin of Product |
United States |
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